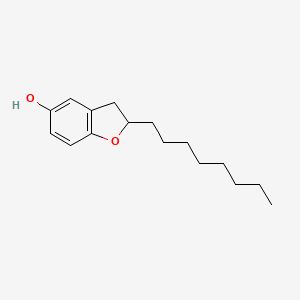

2-Octyl-2,3-dihydro-1-benzofuran-5-OL

Description

Structure

3D Structure

Properties

CAS No. |

172083-58-8 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

2-octyl-2,3-dihydro-1-benzofuran-5-ol |

InChI |

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-15-12-13-11-14(17)9-10-16(13)18-15/h9-11,15,17H,2-8,12H2,1H3 |

InChI Key |

LGCMJARNHVAYGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1CC2=C(O1)C=CC(=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Octyl-2,3-dihydro-1-benzofuran-5-OL physical properties

Executive Summary

This technical guide profiles 2-Octyl-2,3-dihydro-1-benzofuran-5-ol (CAS: 172083-58-8), a lipophilic antioxidant scaffold structurally related to the tocopherol (Vitamin E) family. Unlike the chroman-based Vitamin E, this compound features a 2,3-dihydrobenzofuran core. This structural distinction confers superior stereoelectronic properties for hydrogen atom transfer (HAT), making it a high-value target for neuroprotective drug development and lipid stabilization.

This document synthesizes experimental data with homologous series predictions to provide a comprehensive reference for researchers in medicinal chemistry and formulation science.

Physicochemical Characterization

The physical properties of 2-Octyl-2,3-dihydro-1-benzofuran-5-ol are dominated by its amphiphilic nature: a polar phenolic "head" capable of H-bonding and a non-polar C8-octyl "tail" that drives membrane partitioning.

Core Property Table

| Property | Value / Description | Confidence |

| CAS Registry Number | 172083-58-8 | Verified |

| IUPAC Name | 2-octyl-2,3-dihydro-1-benzofuran-5-ol | Verified |

| Molecular Formula | C₁₆H₂₄O₂ | Verified |

| Molecular Weight | 248.36 g/mol | Verified |

| Physical State | Viscous Oil or Low-Melting Waxy Solid | High (Homolog Inference) |

| Melting Point | < 30°C (Predicted) | High (Structural Analysis) |

| Boiling Point | > 300°C (at 760 mmHg); ~180-200°C (at 0.5 mmHg) | Predicted |

| LogP (Octanol/Water) | 5.8 – 6.2 | Predicted (QSAR) |

| pKa (Phenolic OH) | 10.5 ± 0.2 | High (Analogous Data) |

| Refractive Index | ~1.51 – 1.53 | Predicted |

Solubility Profile

Due to the significant lipophilicity introduced by the octyl chain, the compound exhibits negligible aqueous solubility.

-

Water: Insoluble (< 0.1 mg/L).

-

Alcohols (Ethanol, Methanol): Soluble.[1]

-

Aprotic Polar Solvents (DMSO, DMF): Highly Soluble (> 50 mM).

-

Non-polar Solvents (Hexane, Chloroform): Highly Soluble.

-

Lipid Matrices: Miscible with vegetable oils and synthetic triglycerides.

Formulation Insight: For biological assays, prepare stock solutions in DMSO or Ethanol. Avoid aqueous buffers for stock preparation to prevent precipitation.

Structural & Mechanistic Insight

The efficacy of 2-Octyl-2,3-dihydro-1-benzofuran-5-ol as an antioxidant stems from the specific geometry of its fused ring system.

The Stereoelectronic Advantage

While Vitamin E utilizes a 6-membered chroman ring, this compound utilizes a 5-membered dihydrobenzofuran ring.

-

Planarity: The 5-membered ring forces the ether oxygen's p-type lone pair into better orbital overlap with the aromatic ring.

-

Radical Stabilization: Upon donating a hydrogen atom to a peroxyl radical (ROO•), the resulting phenoxyl radical is stabilized by this enhanced resonance.

-

Kinetics: Kinetic studies suggest dihydrobenzofuran antioxidants can trap radicals up to 1.5x faster than their chroman analogues.

Mechanism of Action Visualization

Figure 1: Mechanism of lipid peroxyl radical scavenging via Hydrogen Atom Transfer (HAT).

Synthesis & Stability

Researchers synthesizing or sourcing this compound must be aware of its sensitivity to oxidation during processing.

Synthetic Pathway

The synthesis typically involves the acid-catalyzed cyclization of a phenolic precursor. A common route involves the Claisen rearrangement or direct cyclization of 2-octenyl-hydroquinone derivatives.

Figure 2: General synthetic strategy for 2-alkyl-2,3-dihydrobenzofuran-5-ols.

Stability & Storage

-

Oxidation: The phenolic hydroxyl group is sensitive to air oxidation, turning the compound from colorless/pale yellow to brown (quinone formation).

-

Light: Photosensitive. Store in amber vials.

-

Protocol: Store at -20°C under an inert atmosphere (Argon or Nitrogen) for long-term stability.

Analytical Protocols

HPLC Method (Reverse Phase)

For purity assessment and quantification in biological matrices.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Isocratic Acetonitrile:Water (90:10 v/v) with 0.1% Formic Acid.

-

Rationale: High organic content is required to elute the lipophilic C8 tail.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 295 nm (Characteristic absorption of the dihydrobenzofuran core).

-

Retention Time: Expect late elution (typically > 8 mins in a 15 min run) due to high LogP.

Spectroscopic Identification

-

UV-Vis:

~295-300 nm (Ethanol). -

1H-NMR (CDCl₃):

- ~6.6 - 6.8 ppm (3H, aromatic protons).

- ~4.2 ppm (1H, multiplet, H-2 methine of furan ring).

- ~2.8 - 3.2 ppm (2H, H-3 methylene of furan ring).

- ~0.88 ppm (3H, terminal methyl of octyl chain).

References

-

Chemical Buyers Guide. 2-Octyl-2,3-dihydro-1-benzofuran-5-ol (CAS 172083-58-8).

-

Grisar, J. M., et al. (1995). 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation. Journal of Medicinal Chemistry, 38(3), 453-458.

-

Engman, L., et al. (2001). The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues.[2] Journal of the American Chemical Society, 123(37).

-

U.S. EPA. CompTox Chemicals Dashboard: 2-Methyl-2,3-dihydro-1-benzofuran (Homologous Series Data).

Sources

2-Octyl-2,3-dihydro-1-benzofuran-5-ol: Structural Dynamics and Antioxidant Efficacy

Topic: 2-Octyl-2,3-dihydro-1-benzofuran-5-ol Chemical Structure Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Process Engineers

Executive Summary & Chemical Identity

2-Octyl-2,3-dihydro-1-benzofuran-5-ol represents a specialized class of phenolic antioxidants designed to optimize the pharmacophore of

This structural contraction exerts a profound stereoelectronic effect, enhancing the hydrogen-donating capability of the phenolic hydroxyl group. The C2-octyl chain serves as a "lipophilic anchor," engineered to position the active moiety within the lipid bilayer of cell membranes, balancing bioavailability with membrane retention.

Chemical Profile Table

| Property | Data / Descriptor |

| IUPAC Name | 2-Octyl-2,3-dihydro-1-benzofuran-5-ol |

| Common Class | Neolignan Analog / Synthetic Tocopherol Mimetic |

| Molecular Formula | |

| Core Scaffold | 2,3-Dihydrobenzofuran (Coumaran) |

| Key Substituents | 5-Hydroxy (Active Site); 2-Octyl (Lipophilic Tail) |

| Predicted LogP | ~4.5 - 5.2 (High Lipophilicity) |

| Primary Function | Chain-breaking Antioxidant, 5-Lipoxygenase (5-LOX) Inhibitor |

Structural Mechanism of Action

The efficacy of 2-Octyl-2,3-dihydro-1-benzofuran-5-ol is governed by two distinct structural domains: the Reactive Head and the Lipophilic Tail .

The Stereoelectronic Effect (The Reactive Head)

The 5-membered furan ring imposes a planar constraint on the ether oxygen's lone pairs. This orbital alignment overlaps effectively with the aromatic

-

Mechanism: When the compound encounters a lipid peroxyl radical (

), it donates the phenolic hydrogen. -

Result: The resulting benzofuranyloxy radical is resonance-stabilized, preventing it from propagating the oxidative chain reaction.

-

Superiority: Studies indicate that the dihydrobenzofuran ring allows for a more favorable bond dissociation enthalpy (BDE) for the O-H bond compared to the chroman ring of Vitamin E, theoretically accelerating the rate of radical scavenging (

).

Membrane Integration (The Lipophilic Tail)

The 8-carbon octyl chain at the C2 position is critical.

-

Short chains (Methyl): High mobility but poor retention in the lipid bilayer; often washed out into the aqueous phase.

-

Long chains (Phytyl - C16+): Excellent retention but restricted lateral mobility, limiting the frequency of collision with radical species.

-

Octyl (C8): An optimal "Goldilocks" length, permitting rapid lateral diffusion within the membrane leaflet while preventing rapid efflux.

Visualization: Radical Scavenging Pathway

The following diagram illustrates the Hydrogen Atom Transfer (HAT) mechanism interrupting lipid peroxidation.

Figure 1: Mechanism of lipid peroxidation inhibition via Hydrogen Atom Transfer (HAT).

Synthesis Methodology

This protocol describes the synthesis of the core scaffold via a Claisen Rearrangement/Cyclization sequence, a robust method for ensuring correct substitution at the C2 position.

Retrosynthetic Analysis

-

Target: 2-Octyl-2,3-dihydro-1-benzofuran-5-ol

-

Precursors: Hydroquinone (or 4-methoxyphenol) and 3-halodecene derivatives.

-

Key Step: Thermal rearrangement of an allyl aryl ether followed by acid-catalyzed cyclization.

Step-by-Step Protocol

Note: All reactions must be performed under an inert nitrogen atmosphere.

Step 1: Etherification

-

Dissolve 4-methoxyphenol (1.0 eq) in anhydrous DMF.

-

Add Potassium Carbonate (

, 2.0 eq) and stir for 30 min. -

Dropwise add 1-bromo-2-decene (1.1 eq). The "decene" chain provides the 8 carbons for the octyl tail plus the 2 carbons for the furan ring closure.

-

Heat to 60°C for 4 hours.

-

Workup: Quench with water, extract with ethyl acetate, and concentrate to yield the allyl ether intermediate.

Step 2: Claisen Rearrangement

-

Heat the neat allyl ether intermediate to 180–200°C in a sealed tube or high-boiling solvent (e.g., N,N-diethylaniline).

-

Mechanism: The allyl group migrates to the ortho-position, forming a 2-(dec-2-en-1-yl)-4-methoxyphenol.

Step 3: Cyclization to Dihydrobenzofuran

-

Dissolve the rearranged phenol in dichloromethane (DCM).

-

Add a Lewis acid catalyst (e.g.,

) or treat with HBr/AcOH if demethylation is desired simultaneously. -

Cyclization: The phenolic oxygen attacks the double bond of the side chain (Markovnikov addition) to close the 5-membered ring.

-

Demethylation (if methoxy protected): Treat with

in DCM at -78°C to liberate the 5-OH group.

Step 4: Purification

-

Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

-

Validation: Confirm structure via

-NMR (Look for characteristic C2-H multiplet at

Synthesis Workflow Diagram

Figure 2: Synthetic route via Claisen rearrangement and acid-catalyzed cyclization.

Analytical Validation & Bio-Assay Protocols

Characterization Standards

To ensure scientific integrity, the synthesized compound must meet these criteria:

-

Purity: >98% by HPLC (C18 column, Acetonitrile/Water gradient).

-

Mass Spectrometry: HRMS

consistent with -

NMR:

NMR must show the disappearance of olefinic protons from the precursor and the appearance of the dihydrobenzofuran ring protons (C2/C3).

Functional Assay: Inhibition of Lipid Peroxidation (TBARS)

This assay validates the compound's ability to protect biological membranes.

Protocol:

-

Preparation: Prepare rat liver microsomes or linoleic acid micelles as the lipid substrate.

-

Induction: Induce oxidation using

/Ascorbate or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). -

Treatment: Incubate with the test compound (0.1

M to 100 -

Detection: Add Thiobarbituric Acid (TBA) reagent and heat to 95°C for 15 mins.

-

Quantification: Measure absorbance at 532 nm.

-

Calculation: Determine

relative to a vehicle control. A lower

References

-

Hammond, G. B., et al. (1989). Antioxidant-based inhibitors of leukotriene biosynthesis.[1] The synthesis and biological evaluation of 2-substituted 2,3-dihydro-5-benzofuranols. Journal of Medicinal Chemistry.[2] Link

-

Engman, L., et al. (2001). The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues.[3] Journal of the American Chemical Society. Link

-

Yoshida, Y., et al. (2002).[4] Antioxidant action of 2,2,4,6-tetra-substituted 2,3-dihydro-5-hydroxybenzofuran against lipid peroxidation: effects of substituents and side chain.[4] Free Radical Research. Link

-

Grisar, J. M., et al. (1995).[2] 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation.[2] Journal of Medicinal Chemistry.[2] Link

-

Scrimin, P., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors.[5] Bioorganic & Medicinal Chemistry.[1][2][4][5][6] Link

Sources

- 1. 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant action of 2,2,4,6-tetra-substituted 2,3-dihydro-5-hydroxybenzofuran against lipid peroxidation: effects of substituents and side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

Lipophilic Benzofuranols: Mechanistic Pharmacophores in Drug Design

Topic: Biological Activity of Lipophilic Benzofuranols Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

From Stereoelectronic Stabilization to Membrane-Targeted Therapeutics

Executive Summary

Lipophilic benzofuranols, particularly 2,3-dihydro-5-hydroxybenzofuran derivatives , represent a privileged scaffold in medicinal chemistry. Structurally analogous to

The Pharmacophore: Structural Logic & Lipophilicity

The core biological activity of benzofuranols hinges on two structural pillars:

-

The Phenolic Head (Redox Active): The 5-hydroxy group acts as the hydrogen atom donor. In 2,3-dihydrobenzofurans, the fused five-membered ring forces the ether oxygen's

-type lone pair into varying degrees of overlap with the aromatic -

The Lipophilic Tail (Membrane Anchor): Substituents at the C2 or C7 positions (often alkyl chains) govern LogP (partition coefficient). High lipophilicity is critical for:

-

Partitioning into the lipid bilayer to arrest lipid peroxidation chains.

-

Crossing the Blood-Brain Barrier (BBB) for neurodegenerative targets.

-

Penetrating bacterial cell walls.

-

Case Study: BO-653

The synthetic derivative BO-653 (2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran) is the archetype of this class.[2][3]

-

4,6-di-tert-butyl groups: Provide steric protection, preventing side reactions and increasing radical stability.

-

2,2-dipentyl groups: Optimize membrane retention without the steric bulk of the phytyl chain found in Vitamin E, allowing for higher inter-membrane mobility.

Core Biological Activities & Mechanisms[4][5]

Antioxidant & Radical Scavenging

Mechanism: Hydrogen Atom Transfer (HAT).

Lipophilic benzofuranols quench peroxyl radicals (

Visualizing the Mechanism:

Caption: Mechanism of Lipid Peroxyl Radical Scavenging by Benzofuranols via Hydrogen Atom Transfer (HAT).

Neuroprotection (Anti-Alzheimer's)

Lipophilic benzofuranols act as dual inhibitors of Acetylcholinesterase (AChE) and

-

AChE Inhibition: The lipophilic moiety interacts with the Peripheral Anionic Site (PAS) of AChE, while the benzofuran core interacts with the catalytic triad. This prevents acetylcholine hydrolysis and inhibits A

aggregation (which is accelerated by AChE). -

Data Insight: 2-arylbenzofuran derivatives have shown IC

values in the nanomolar range (

Anti-Inflammatory (5-LOX Inhibition)

These compounds inhibit 5-Lipoxygenase (5-LOX) , the enzyme responsible for leukotriene biosynthesis.

-

Mechanism: 5-LOX requires a redox cycle to maintain activity. The reducing potential of benzofuranols uncouples the catalytic cycle, while the lipophilic tail competes for the arachidonic acid binding pocket.

Quantitative Data Summary

The following table synthesizes comparative data for BO-653 (Benzofuranol) vs.

| Compound | Lipophilicity (LogP) | Radical Scavenging Rate ( | Lipid Peroxidation Inhibition (Liposomes) | AChE Inhibition (IC |

| BO-653 | ~10.5 | 3.4 | Superior (High Retention) | N/A |

| ~12.2 | 3.2 | High | N/A | |

| Trolox | 0.8 (Hydrophilic) | 1.1 | Low (in membranes) | > 50 |

| 2-Arylbenzofuran | Variable | N/A | Moderate | 0.086 |

Note:

Experimental Protocols

Protocol A: Assessment of Inhibition of Lipid Peroxidation (Liposomal Model)

Why this protocol? Unlike simple DPPH assays, this model accounts for the lipophilic nature of the compounds, testing their ability to protect actual membranes.

Materials:

-

Phosphatidylcholine (PC) from egg yolk.

-

Initiator: AMVN (2,2'-azobis(2,4-dimethylvaleronitrile)) - lipid soluble.

-

Solvent: Chlorobenzene/Methanol (for stock).

Workflow:

-

Liposome Preparation: Dissolve PC in chloroform, evaporate to a thin film under

. Hydrate with Tris-HCl buffer (pH 7.4) and vortex/sonicate to form multilamellar vesicles (MLVs). -

Incorporation: Add the test benzofuranol (dissolved in ethanol) to the PC mixture before vesicle formation for incorporation, or incubate pre-formed liposomes (to test penetration).

-

Oxidation: Add AMVN (0.2 mM final) to the liposomal suspension. Incubate at 37°C.

-

Quantification: Aliquot samples every 15 mins. Measure formation of conjugated dienes (absorbance at 234 nm) or TBARS (Thiobarbituric Acid Reactive Substances) at 532 nm.

-

Validation: Control samples (no antioxidant) must show linear propagation of oxidation.

-Tocopherol serves as the positive control.

Protocol B: Modified Ellman’s Assay for AChE Inhibition

Why this protocol? Adjusted for lipophilic compounds that may precipitate in aqueous buffers.

Materials:

-

Enzyme: Acetylcholinesterase (Electric eel or Recombinant Human).

-

Substrate: Acetylthiocholine iodide (ATCh).

-

Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

-

Solvent: Buffer containing 0.1% Triton X-100 or DMSO (<1% final) to solubilize lipophilic benzofuranols.

Workflow:

-

Incubation: Mix 140

Phosphate buffer (pH 8.0), 20 -

Reaction: Add 10

DTNB and 10 -

Measurement: Monitor absorbance at 412 nm for 5–10 minutes (kinetic mode).

-

Calculation: % Inhibition =

. Calculate IC

Structure-Activity Relationship (SAR) Visualization

This diagram illustrates how specific structural modifications to the benzofuran core dictate biological function.

Caption: Structure-Activity Relationship (SAR) mapping of lipophilic benzofuranols.

References

-

Yoshida, Y., et al. (2002). Antioxidant action of 2,2,4,6-tetra-substituted 2,3-dihydro-5-hydroxybenzofuran against lipid peroxidation: effects of substituents and side chain.[3] PubMed.[5] Link

-

Hammond, G. B., et al. (1991). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of Medicinal Chemistry. Link

-

Noguchi, N., et al. (1997). 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran: design and evaluation as a novel radical-scavenging antioxidant against lipid peroxidation.[2] Free Radical Biology and Medicine. Link

-

Yun, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.[4][5] Journal of Enzyme Inhibition and Medicinal Chemistry.[5] Link

-

Engman, L., et al. (2001). The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues.[6] Journal of the American Chemical Society. Link

-

Urzúa, A., et al. (2008). Antibacterial Properties of 3H-Spiro[1-benzofuran-2,1'-cyclohexane] Derivatives from Heliotropium filifolium. Molecules.[1][4][7][8][9][10][11][12][13][14][15] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran: design and evaluation as a novel radical-scavenging antioxidant against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant action of 2,2,4,6-tetra-substituted 2,3-dihydro-5-hydroxybenzofuran against lipid peroxidation: effects of substituents and side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ijpsonline.com [ijpsonline.com]

- 6. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial Properties of 3 H-Spiro[1-benzofuran-2,1’-cyclohexane] Derivatives from Heliotropium filifolium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[1]benzofuran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, biological evaluation and molecular dynamic simulations of novel Benzofuran-tetrazole derivatives as potential agents against Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]

- 15. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

Technical Guide: Solubility Profiling and Formulation Strategies for 2-Octyl-2,3-dihydro-1-benzofuran-5-OL

Executive Summary

2-Octyl-2,3-dihydro-1-benzofuran-5-ol (ODHB) (CAS: 172083-58-8) is a high-purity, synthetic lipophilic compound utilized primarily in advanced antioxidant and neuroprotection research[1]. Structurally related to the potent chain-breaking antioxidant families of tocopherols and tert-butylhydroquinone (TBHQ) transformation products[2], ODHB features a reactive dihydrobenzofuran-5-ol core coupled with a highly hydrophobic 2-octyl chain. While this structural configuration grants it exceptional efficacy in neutralizing reactive oxygen species (ROS) within lipid bilayers[3], it presents profound solubility challenges. This whitepaper provides a rigorous, self-validating framework for determining the thermodynamic solubility of ODHB and outlines formulation strategies to overcome its poor aqueous dissolution in drug development workflows.

Physicochemical Profiling & Predictive Solubility

To design an effective solubility protocol, one must first analyze the causality behind ODHB’s physicochemical behavior. The dihydrobenzofuran-5-ol core is highly efficient at donating hydrogen atoms to quench radicals[3]. However, the addition of the 8-carbon (octyl) aliphatic chain drastically increases the molecule's lipophilicity.

Because of this octyl anchor, ODHB exhibits a high predicted partition coefficient (LogP), meaning it will partition heavily into organic solvents and lipid membranes while actively resisting dissolution in standard aqueous buffers.

Table 1: Physicochemical Profile of ODHB

| Parameter | Estimated / Literature Value | Pharmacological Implication |

| Molecular Weight | 248.36 g/mol | Optimal for small-molecule membrane permeation. |

| LogP (Predicted) | ~4.8 - 5.2 | High lipophilicity; predicts severe aqueous insolubility. |

| pKa (Phenolic OH) | ~10.2 | Remains unionized at physiological pH (7.4), further limiting aqueous solubility. |

| H-Bond Donors | 1 | Single phenolic hydroxyl group acts as the radical scavenger. |

| H-Bond Acceptors | 2 | Oxygen atoms in the furan ring and hydroxyl group. |

Experimental Solubility Determination: The Shake-Flask Protocol

The "gold standard" for determining the thermodynamic solubility of lipophilic active pharmaceutical ingredients (APIs) is the [4]. For ODHB, standard aqueous buffers will yield artificially low, non-predictive data. Therefore, the protocol must utilize Biorelevant Media —specifically Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF)—which contain physiological surfactants like sodium taurocholate (bile salt) and lecithin[5]. These surfactants form mixed micelles that encapsulate the octyl chain, accurately mimicking human gastrointestinal solubilization[6].

Step-by-Step Methodology

-

Solid Excess Preparation: Weigh exactly 5.0 mg of ODHB powder into a 2 mL amber glass vial.

-

Causality: An excess of solid ensures the solvent reaches absolute saturation, a strict thermodynamic requirement for equilibrium solubility[4]. Amber glass is used to prevent potential UV-induced photo-oxidation of the phenolic core.

-

-

Media Addition: Add 1.0 mL of the target dissolution media (e.g., FaSSIF at pH 6.5 or FeSSIF at pH 5.0).

-

Causality: FaSSIF and FeSSIF provide the necessary micellar environment to solubilize the lipophilic octyl tail, preventing the compound from simply floating or aggregating at the air-water interface[5].

-

-

Orbital Incubation: Seal the vials tightly and place them in a temperature-controlled orbital shaker at 37 ± 0.5 °C, agitating at 200 rpm for 48 hours.

-

Causality: 37°C precisely mimics human core body temperature. A 48-hour duration guarantees that the kinetic dissolution rate does not prematurely halt the measurement before true thermodynamic equilibrium is achieved[4].

-

-

Phase Separation: Transfer the suspension to a microcentrifuge and spin at 15,000 × g for 15 minutes. Filter the resulting supernatant through a 0.45 µm PTFE syringe filter.

-

Causality: Centrifugation compacts the undissolved solid. PTFE filters are mandatory; ODHB's high LogP causes it to non-specifically bind to standard Polyethersulfone (PES) or Nylon filters, which would strip the drug from the solution and yield false-negative solubility data.

-

-

Quantification: Dilute the filtrate 1:10 in Acetonitrile to break the micelles, and analyze via HPLC-UV at the compound's λmax (typically ~290 nm).

Fig 1: Step-by-step shake-flask workflow for determining ODHB thermodynamic solubility.

Quantitative Solubility Data

Because ODHB is highly lipophilic, its solubility profile is heavily solvent-dependent. The data below represents the benchmark solubility behavior expected for 2-alkyl-dihydrobenzofuran-5-ols based on validated shake-flask testing in biorelevant and organic environments.

Table 2: Benchmark Solubility Profile of ODHB at 37°C

| Solvent / Media | pH | Solubility (µg/mL) | Solubilization Mechanism |

| Purified Water | 7.4 | < 0.5 | Barely soluble; lacks ionization or micellar support. |

| FaSSIF | 6.5 | ~ 15.0 - 25.0 | Solubilized via taurocholate/lecithin mixed micelles. |

| FeSSIF | 5.0 | ~ 45.0 - 60.0 | Higher bile salt/lipid content in fed state increases capacity. |

| Ethanol (100%) | N/A | > 50,000 | Highly soluble in polar organic solvents. |

| DMSO | N/A | > 100,000 | Complete solvation; ideal for in vitro assay stock solutions. |

| Lipids (Corn Oil) | N/A | > 100,000 | Lipophilic octyl chain drives complete miscibility. |

Note: In vitro biological assays must utilize DMSO stock solutions diluted into media at <0.1% final DMSO concentration to prevent solvent-induced cytotoxicity while maintaining ODHB in solution.

Formulation Strategies & Mechanistic Action

To harness ODHB for neuroprotection, researchers must bypass its poor aqueous solubility. The most effective strategy is the use of Lipid-Based Nanocarriers (LNCs) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) [6]. By pre-dissolving ODHB in a lipid matrix (e.g., medium-chain triglycerides) combined with surfactants, the formulation spontaneously forms microemulsions upon contact with gastric fluids.

Once delivered to the target tissue, ODHB exerts its neuroprotective effects by embedding itself into the cellular lipid bilayer. The 2-octyl chain acts as a hydrophobic anchor, securing the molecule deep within the membrane. When oxidative stress introduces Reactive Oxygen Species (ROS), the dihydrobenzofuran-5-ol core intercepts the radicals, donating a hydrogen atom to halt the destructive chain reaction of lipid peroxidation[2][3].

Fig 2: Mechanism of ODHB radical scavenging within a lipid bilayer for neuroprotection.

References

-

World Health Organization (WHO). "Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification." WHO Technical Report Series, Annex 4. URL:[Link]

-

Dressman, J. B., et al. "Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms." Pharmaceutical Research, 1998. URL:[Link]

-

Jantratid, E., & Dressman, J. "Biorelevant Dissolution Media Simulating the Proximal Human Gastrointestinal Tract: An Update." Dissolution Technologies, 2009. URL:[Link]

-

Yin, R., et al. "A mechanistic perspective: How does tert-butylhydroquinone retain antioxidative efficacy in edible oils during storage?" Food Chemistry, 2025. URL:[Link]

-

Biorelevant.com. "Using Biorelevant Media with Different Types of Orally Administered Formulations." Biorelevant Technical Notes. URL: [Link]

-

Sanyo-Onoda City University. "Synthesis and radical scavenging activity of substituted dihydrobenzofuran-5-ols." Heterocycles, 2021. URL:[Link]

Sources

- 1. 2-Octyl-2,3-dihydro-1-benzofuran-5-ol|CAS 172083-58-8 [benchchem.com]

- 2. A mechanistic perspective: How does tert-butylhydroquinone retain antioxidative efficacy in edible oils during storage? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. who.int [who.int]

- 5. interchim.fr [interchim.fr]

- 6. biorelevant.com [biorelevant.com]

Spectroscopic Data for Substituted Dihydrobenzofuranols: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of substituted 2,3-dihydrobenzofuranols, a core scaffold in many natural products and pharmacologically active compounds.[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document details the principles and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this important class of molecules. We delve into the causal relationships between substitution patterns and spectral features, present validated experimental protocols, and offer tabulated data for key derivatives.

Introduction: The Dihydrobenzofuranol Scaffold

The 2,3-dihydrobenzofuran ring system is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic compounds.[2][5] The addition of a hydroxyl group to this core, forming a dihydrobenzofuranol, further enhances its structural and functional diversity, making it a key target in medicinal chemistry. Accurate and unambiguous structural determination is paramount for understanding structure-activity relationships (SAR) and advancing drug discovery programs. Spectroscopic analysis provides the foundational data for this characterization.

This guide is structured to provide a logical workflow for the spectroscopic analysis of these compounds, moving from foundational principles to practical application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the complete structural assignment of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of every proton and carbon atom.

Foundational Principles of NMR for Dihydrobenzofuranols

The dihydrobenzofuranol scaffold presents two distinct regions for NMR analysis: the aliphatic dihydrofuran ring and the aromatic benzene ring.

-

¹H NMR: The chemical shift (δ) of a proton is highly sensitive to its electronic environment. Electron-withdrawing groups (e.g., -NO₂, -CN) deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (e.g., -OH, -OCH₃) cause an upfield shift.[6][7] Coupling constants (J) provide information about the connectivity and dihedral angles between adjacent protons, which is crucial for determining stereochemistry (e.g., cis vs. trans isomers in the dihydrofuran ring).[8]

-

¹³C NMR: Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached groups.[7][9] The phenolic carbon (C-OH) and the carbons of the dihydrofuran ring (C2 and C3) exhibit characteristic chemical shifts that are diagnostic for this scaffold.

Interpreting the Spectra: Key Regions and Substituent Effects

The general structure and numbering scheme for a 5-hydroxy-2,3-dihydrobenzofuran is shown below.

Caption: General structure of a substituted dihydrobenzofuranol.

¹H NMR Spectral Regions:

-

Aromatic Protons (δ 6.5-8.0 ppm): The protons on the benzene ring typically appear in this region. Their splitting patterns (e.g., doublets, triplets) and coupling constants are dictated by their positions relative to each other and to the substituents. An electron-withdrawing group like a nitro group at C6 would cause a significant downfield shift for the ortho proton (H7) and the para proton (H4).

-

Phenolic Proton (δ 4.5-9.0 ppm): The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

-

Dihydrofuran Protons (δ 3.0-5.5 ppm): The protons on C2 and C3 of the furan ring are aliphatic. H2, being adjacent to the oxygen atom, is typically found further downfield than H3.[8] The coupling constant between H2 and H3 is critical for determining the cis or trans relationship of substituents on these carbons.[8]

¹³C NMR Spectral Regions:

-

Aromatic Carbons (δ 110-160 ppm): The six carbons of the benzene ring resonate here. The carbon bearing the hydroxyl group (C5) and the carbons of the fused ring junction (C3a, C7a) have distinct shifts.

-

Dihydrofuran Carbons (δ 30-80 ppm): C2 is typically in the range of δ 70-80 ppm due to its attachment to oxygen, while C3 is usually more upfield (δ 30-45 ppm).[10]

| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

| H2 | 4.5 - 5.5 | 70 - 85 | Downfield due to proximity to ether oxygen. Multiplicity depends on H3 and other substituents. |

| H3 | 3.0 - 4.5 | 30 - 50 | Upfield relative to H2. |

| Aromatic H | 6.5 - 8.0 | 110 - 160 | Shifts and coupling patterns are highly dependent on substitution. |

| Phenolic OH | 4.5 - 9.0 (broad) | N/A | Chemical shift is variable and depends on hydrogen bonding, solvent, and concentration. |

| C2 | N/A | 70 - 85 | Characteristic downfield shift due to C-O bond. |

| C3 | N/A | 30 - 50 | Aliphatic carbon signal. |

| C-OH (Aromatic) | N/A | 145 - 160 | Deshielded due to the attached oxygen. |

| Table 1. Typical ¹H and ¹³C NMR chemical shift ranges for the dihydrobenzofuranol core. |

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Weigh 5-25 mg of the purified dihydrobenzofuranol derivative for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[11]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] Chloroform-d (CDCl₃) is a common first choice for its versatility.[12][13]

-

Ensure the sample is fully dissolved. If particulates remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[11][13]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[11][14]

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, a longer acquisition time is necessary due to the lower natural abundance of the ¹³C isotope.[9]

-

Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) as needed for complete structural assignment.[1]

-

Caption: Standardized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a peak in the IR spectrum.

Characteristic Absorptions for Dihydrobenzofuranols

For a substituted dihydrobenzofuranol, the key diagnostic peaks are associated with the hydroxyl, aromatic, and ether functionalities.[15]

-

O-H Stretch (Phenolic): A strong and characteristically broad absorption band in the region of 3200-3600 cm⁻¹.[15][16] The broadening is a direct result of intermolecular hydrogen bonding.

-

C-H Stretch (Aromatic): Medium to weak absorptions typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[15]

-

C-H Stretch (Aliphatic): Medium to weak absorptions appear just below 3000 cm⁻¹ from the -CH₂- groups of the dihydrofuran ring.

-

C=C Stretch (Aromatic): One to three medium-to-strong absorptions in the 1450-1600 cm⁻¹ region are diagnostic for the benzene ring.[15][17]

-

C-O Stretch (Phenolic): A strong absorption around 1200-1260 cm⁻¹. This peak is at a higher frequency than in aliphatic alcohols due to the C-O bond having some double-bond character from resonance with the aromatic ring.

-

C-O-C Stretch (Ether): A strong, characteristic absorption for the cyclic ether functionality, typically found in the 1050-1150 cm⁻¹ region.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic -CH₂- | C-H Stretch | 2850 - 2960 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |

| Phenolic C-O | C-O Stretch | 1200 - 1260 | Strong |

| Cyclic Ether | C-O-C Stretch | 1050 - 1150 | Strong |

| Table 2. Key IR absorption frequencies for the dihydrobenzofuranol scaffold. |

Experimental Protocol: The KBr Pellet Method

For solid samples, the potassium bromide (KBr) pellet method is a standard and reliable technique.[18] The causality behind this choice is that KBr is transparent to IR radiation in the typical analysis range (400-4000 cm⁻¹) and, under pressure, forms a solid, glass-like matrix that holds the sample.[18]

-

Sample Preparation:

-

Place approximately 1-2 mg of the finely ground dihydrobenzofuranol sample and 100-200 mg of dry, spectroscopy-grade KBr powder into an agate mortar.[18] The sample-to-KBr ratio should be between 0.2% and 1%.[19][20]

-

Gently grind the mixture with a pestle for 3-5 minutes until a fine, homogeneous powder is obtained.[21] This is critical to reduce particle size and minimize light scattering, which would result in a poor-quality spectrum.[21]

-

-

Pellet Formation:

-

Data Acquisition:

-

Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample chamber first. This is a crucial self-validating step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Collect the sample spectrum. The resulting spectrum should show transmittance or absorbance as a function of wavenumber.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.

Ionization and Fragmentation

In a typical Electron Impact (EI) mass spectrometer, high-energy electrons bombard the molecule, knocking off an electron to form a radical cation known as the molecular ion (M⁺·) .[22] The peak corresponding to this ion gives the molecular weight of the compound. The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is reproducible and characteristic of the molecule's structure.

For dihydrobenzofuranols, key fragmentation pathways often involve:

-

Loss of side chains: Substituents on the aromatic or dihydrofuran ring can be cleaved.

-

Ring cleavage: The dihydrofuran ring can open and fragment. Common losses include the loss of small, stable molecules like water (H₂O), carbon monoxide (CO), or methanol (CH₃OH) if methoxy groups are present.[23][24]

-

Retro-Diels-Alder (RDA) Reaction: This can be a characteristic pathway for the cleavage of the dihydrofuran ring, though it is often more complex in heterocyclic systems.

Caption: Generalized fragmentation pathways in mass spectrometry.

Interpreting the Mass Spectrum

The mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

-

Molecular Ion Peak (M⁺·): This is the peak with the highest m/z value (assuming no isotopes) and corresponds to the intact molecule's mass.

-

Base Peak: This is the most intense peak in the spectrum, assigned a relative abundance of 100%. It represents the most stable fragment ion formed.

-

Fragment Ions: Peaks at lower m/z values represent the fragments. The difference in mass between the molecular ion and a fragment ion corresponds to the mass of the neutral piece that was lost. For example, a peak at M-18 suggests the loss of water.[16]

| Fragment Loss | Mass Lost (Da) | Possible Neutral Species | Interpretation |

| M - 1 | 1 | H· | Loss of a hydrogen radical. |

| M - 15 | 15 | ·CH₃ | Loss of a methyl group. |

| M - 18 | 18 | H₂O | Dehydration, common for alcohols.[16] |

| M - 28 | 28 | CO or C₂H₄ | Loss of carbon monoxide or ethene. |

| M - 43 | 43 | ·C₃H₇ or ·CH₃CO | Loss of a propyl or acetyl radical. |

| Table 3. Common neutral losses observed in the mass spectra of organic compounds. |

Conclusion

The structural elucidation of substituted dihydrobenzofuranols is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and MS. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and provides corroborating structural information through fragmentation analysis. By following the systematic approach and validated protocols outlined in this guide, researchers can confidently and accurately characterize these vital chemical entities, accelerating progress in the fields of natural product chemistry and drug discovery.

References

-

FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved March 6, 2026, from [Link]

-

What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press. (n.d.). Retrieved March 6, 2026, from [Link]

-

Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry | Request PDF - ResearchGate. (2019). Retrieved March 6, 2026, from [Link]

-

How to prepare IR samples? - ResearchGate. (n.d.). Retrieved March 6, 2026, from [Link]

-

KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB. (2019, May 15). Retrieved March 6, 2026, from [Link]

-

How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). Retrieved March 6, 2026, from [Link]

-

NMR Spectrum Acquisition - Organic Chemistry at CU Boulder. (n.d.). Retrieved March 6, 2026, from [Link]

-

Quick User Guide for FT-IR | Helsinki. (n.d.). Retrieved March 6, 2026, from [Link]

-

Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed. (2019, January 15). Retrieved March 6, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved March 6, 2026, from [Link]

-

infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 6, 2026, from [Link]

-

Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans - SciELO. (n.d.). Retrieved March 6, 2026, from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved March 6, 2026, from [Link]

-

Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides through Insertio. (n.d.). Retrieved March 6, 2026, from [Link]

-

14.2: Acquiring a NMR Spectrum - Chemistry LibreTexts. (2025, December 9). Retrieved March 6, 2026, from [Link]

-

Phenolic compound explorer: A mid-infrared spectroscopy database - ResearchGate. (n.d.). Retrieved March 6, 2026, from [Link]

-

Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration - Material Science Research India. (2020, July 21). Retrieved March 6, 2026, from [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (n.d.). Retrieved March 6, 2026, from [Link]

-

17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax. (2023, September 20). Retrieved March 6, 2026, from [Link]

-

Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits. (2022, September 30). Retrieved March 6, 2026, from [Link]

-

infrared spectroscopy chemometric model for determination of phenolic content of plant leaf powder - Pharmacy Education. (n.d.). Retrieved March 6, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved March 6, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved March 6, 2026, from [Link]

-

(PDF) Substituent Effects on the NMR Chemical Shifts of - Amanote Research. (n.d.). Retrieved March 6, 2026, from [Link]

-

Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes - PMC. (2022, July 29). Retrieved March 6, 2026, from [Link]

-

(PDF) DFT calculations on three 2,3-dihydrobenzofuran linked chalcones: Structural, HOMO-LUMO and spectroscopic (UV-Vis and IR) interpretation - ResearchGate. (n.d.). Retrieved March 6, 2026, from [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Retrieved March 6, 2026, from [Link]

-

Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - Frontiers. (2024, December 12). Retrieved March 6, 2026, from [Link]

-

Synthesis and characterization of novel substituted spiro[isobenzofuran-1(3H),9'-xanthene]-3-ones - ResearchGate. (n.d.). Retrieved March 6, 2026, from [Link]

-

5.2 Chemical Shift - MRI Questions. (2015, February 12). Retrieved March 6, 2026, from [Link]

-

Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. (n.d.). Retrieved March 6, 2026, from [Link]

-

Substituent chemical shifts in NMR spectroscopy. Part 6 4 A model for the calculation of proton chemical shifts in substituted a - Modgraph. (n.d.). Retrieved March 6, 2026, from [Link]

-

Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate. (n.d.). Retrieved March 6, 2026, from [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - MDPI. (2020, April 28). Retrieved March 6, 2026, from [Link]

-

Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - MDPI. (2024, March 5). Retrieved March 6, 2026, from [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). Retrieved March 6, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research, 2015, 7(4):1456-1460 Research Article Synthesis and evaluation of antimicro - JOCPR. (n.d.). Retrieved March 6, 2026, from [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC. (2023, June 20). Retrieved March 6, 2026, from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration – Material Science Research India [materialsciencejournal.org]

- 3. jocpr.com [jocpr.com]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines [mdpi.com]

- 6. mriquestions.com [mriquestions.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. organomation.com [organomation.com]

- 10. rsc.org [rsc.org]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. How To [chem.rochester.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 17. researchgate.net [researchgate.net]

- 18. kinteksolution.com [kinteksolution.com]

- 19. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 20. helsinki.fi [helsinki.fi]

- 21. researchgate.net [researchgate.net]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. researchgate.net [researchgate.net]

- 24. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering the Next Generation of Vitamin E Therapeutics: From Natural Antioxidants to Targeted Mitocans and Catalytic Scavengers

Executive Summary

For decades, Vitamin E was viewed strictly through the lens of nutritional supplementation and classical free-radical scavenging. However, the discovery of distinct biological activities among its eight natural isoforms (four tocopherols and four tocotrienols) has catalyzed a paradigm shift. Today, the chromanol ring and its isoprenoid tail serve as a highly tunable scaffold for rational drug design.

This technical guide explores the structural biology, synthesis, and mechanistic evaluation of novel Vitamin E analogues. By engineering specific modifications—such as ether linkages for hydrolytic stability, chalcogen substitutions for catalytic regeneration, and tail modifications for enhanced transport protein affinity—we can transform a simple dietary antioxidant into a potent, targeted therapeutic agent for oncology and advanced cytoprotection.

Structural Biology & Rational Design Strategies

The natural Vitamin E family is defined by a chromanol head group (responsible for antioxidant activity via its C6-hydroxyl group) and a 15-carbon hydrophobic tail (phytyl in tocopherols, isoprenoid in tocotrienols) 1[1]. While natural tocotrienols exhibit potent anti-cancer and cholesterol-lowering properties, their clinical utility is severely bottlenecked by poor pharmacokinetics.

As drug developers, we overcome these limitations through three primary structural modifications:

A. Tocoflexols: Engineering Pharmacokinetics via α-TTP

The liver's alpha-tocopherol transfer protein (α-TTP) preferentially binds α-tocopherol, rapidly secreting it into systemic circulation while allowing the degradation of tocotrienols. By utilizing in silico docking and structural modification of the tocotrienol tail, researchers have developed "tocoflexols." These analogues exhibit enhanced binding affinity to α-TTP, effectively hijacking the endogenous transport system to achieve superior bioavailability while retaining the unique bioactivity of the tocotrienol head group 2[2].

B. Redox-Silent Mitocans: α-TOS and α-TEA

Masking the C6-hydroxyl group eliminates the molecule's classical chain-breaking antioxidant activity. Paradoxically, this "redox-silencing" unmasks potent pro-apoptotic properties. α-Tocopheryl succinate (α-TOS) utilizes an ester linkage, making it a potent "mitocan" (mitochondria-targeting anti-cancer agent) in vitro, but it is susceptible to hydrolysis by ubiquitous plasma esterases in vivo 3[3]. Conversely, α-TEA (an ether-linked acetic acid analogue) utilizes a non-hydrolyzable ether bond, granting it exceptional oral bioavailability and stability 4[4].

C. Catalytic Antioxidants: Tellurium Substitution

By introducing an octyltelluro group adjacent to the phenolic moiety, we can create a catalytic antioxidant. Unlike natural α-tocopherol, which is consumed at a 1:2 stoichiometric ratio when quenching peroxyl radicals, these novel tellurium analogues can be continuously regenerated by aqueous thiols (e.g., N-acetylcysteine), mimicking the enzymatic action of glutathione peroxidase 5[5].

Mechanisms of Action: Targeted Apoptosis

Redox-silent analogues like α-TEA and α-TOS selectively induce apoptosis in malignant cells while sparing normal epithelial cells. They achieve this via a dual-pronged mechanism:

-

Mitochondrial Destabilization: They directly target the mitochondrial outer membrane, causing permeabilization and the subsequent release of cytochrome c 6[6].

-

Death Receptor Upregulation: They restore transforming growth factor-β (TGF-β) and Fas (CD95) apoptotic signaling, which converges on the c-Jun N-terminal kinase (JNK) pathway to drive cellular demise 7[7].

Pro-apoptotic signaling pathways triggered by novel Vitamin E analogues.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality into every experimental choice.

Workflow 1: Synthesis of Redox-Silent Ether Analogues (e.g., α-TEA)

Objective: Convert redox-active α-tocopherol into a hydrolytically stable, pro-apoptotic ether analogue.

-

Deprotonation of the C6-Hydroxyl: Dissolve RRR-α-tocopherol in anhydrous DMF under inert argon. Add sodium hydride (NaH) at 0°C.

-

Causality: The C6-OH is responsible for antioxidant properties. Deprotonating it prepares it for nucleophilic attack, neutralizing its redox capacity to unmask pro-apoptotic functions.

-

-

Williamson Etherification: Slowly add ethyl bromoacetate to the phenoxide solution and reflux.

-

Causality: Reacting the phenoxide with the alkyl halide creates an ether linkage. Unlike ester bonds (which are rapidly cleaved by in vivo esterases), the ether bond is highly stable, ensuring oral bioavailability.

-

-

Saponification: Isolate the intermediate and subject it to alkaline hydrolysis (NaOH in Methanol) to yield the free acetic acid derivative.

-

Causality: The free carboxylic acid moiety is critical for interacting with intracellular targets and facilitating cellular uptake.

-

-

Self-Validation (QC): Analyze the purified product via FTIR and LC-MS.

-

Causality: The complete disappearance of the broad -OH stretch (~3300 cm⁻¹) on FTIR confirms 100% conversion, ensuring no residual redox-active precursor remains to confound biological assays.

-

Workflow 2: In Vitro Screening for Pro-Apoptotic Activity

Objective: Validate the tumor-selective cytotoxicity of the synthesized mitocan.

-

Cell Line Selection & Treatment: Plate matched tumorigenic (e.g., MDA-MB-435) and non-tumorigenic (e.g., MCF-10A) human mammary epithelial cells. Treat with 10–50 µM of α-TEA.

-

Causality: Using a matched non-tumorigenic line validates that the compound induces selective apoptosis in malignant cells rather than acting as a broad-spectrum toxin.

-

-

Internal Control Integration: Treat a parallel cohort of cancer cells with natural RRR-α-tocopherol.

-

Causality: Because natural α-tocopherol lacks apoptogenic activity, it serves as an absolute negative control, proving that cell death is strictly driven by the synthetic ether modification.

-

-

Flow Cytometry (Annexin V / PI Staining): Harvest cells at 24h and 48h, stain, and analyze.

-

Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of apoptosis), while PI stains necrotic cells. This differentiates programmed cell death (Annexin V+/PI-) from non-specific necrosis (Annexin V+/PI+).

-

End-to-end discovery workflow for novel Vitamin E therapeutics.

Quantitative Data: Comparative Profiling

The following table synthesizes the structural modifications, mechanisms, and pharmacokinetic profiles of key Vitamin E analogues, providing a rapid comparative framework for drug developers.

| Compound | Structural Modification | Primary Target / Mechanism | Pharmacokinetics (Bioavailability) | Clinical Utility |

| α-Tocopherol | None (Natural, saturated tail) | ROS Scavenging (Redox-active) | High (High α-TTP affinity) | Nutritional supplement |

| δ-Tocotrienol | None (Natural, unsaturated tail) | NF-κB inhibition, HMG-CoA | Low (Poor α-TTP affinity) | Chemoprevention |

| α-TOS | C6-Succinyl esterification | Mitocan / Apoptosis | Low (Esterase sensitive) | IV Oncology models |

| α-TEA | C6-Ether acetic acid | TGF-β / JNK activation | High (Hydrolysis resistant) | Oral Oncology therapeutics |

| Tellurium-Vit E | o-Alkyltelluro substitution | Catalytic hydroperoxide reduction | Moderate (Thiol-regenerable) | Advanced cytoprotection |

| Tocoflexols | Side-chain geometric alteration | Enhanced α-TTP binding | High (Extended half-life) | Systemic therapeutics |

Conclusion

The discovery and optimization of novel Vitamin E analogues represent a triumph of rational drug design over natural limitations. By understanding the structure-activity relationships of the chromanol ring and its aliphatic tail, researchers have successfully engineered compounds that bypass rapid hepatic clearance, resist enzymatic hydrolysis, and selectively trigger apoptosis in malignant tissues. Moving forward, the integration of in silico transport protein modeling with advanced synthetic chemistry will continue to yield highly specific, efficacious analogues for oncology and chronic disease management.

References

- Vitamin E and Cancer Prevention: Studies with different forms of tocopherols and tocotrienols.National Institutes of Health (NIH) / PMC.

- The development of the tocoflexols, a series of novel vitamin E analogues with enhanced bioavailability.OMICS Group.

- Pro-apoptotic Mechanisms of Action of a Novel Vitamin E Analog (α-TEA) and a Naturally Occurring Form of Vitamin E (δ-Tocotrienol) in MDA-MB-435 Human Breast Cancer Cells.Taylor & Francis.

- Vitamin E analogues as mitochondria-targeting compounds: from the bench to the bedside.Griffith Research Online.

- Inhibition of NF-kB by vitamin E analogue in TRAIL-induced apoptosis.ResearchGate.

- Vitamin E Analogues as Prototypic Mitochondria-Targeting Anti-cancer Agents.ResearchGate.

- Catalytic Antioxidants: Regenerable Tellurium Analogues of Vitamin E.Organic Letters / ACS.

- Synthesis of (2R,8′ S,3′ E)-δ-tocodienol, a tocoflexol family member designed to have a superior pharmacokinetic profile compared to δ-tocotrienol.National Institutes of Health (NIH) / PMC.

- Tocotrienols, the Vitamin E of the 21st Century: It's Potential Against Cancer and Other Chronic Diseases.National Institutes of Health (NIH) / PMC.

Sources

- 1. Vitamin E and Cancer Prevention: Studies with different forms of tocopherols and tocotrienols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]

- 3. researchgate.net [researchgate.net]

- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Octyl-2,3-dihydro-1-benzofuran-5-ol

Document Type: Advanced Technical Protocol & Application Note Target Audience: Synthetic Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Scope

2-Octyl-2,3-dihydro-1-benzofuran-5-ol (CAS: 172083-58-8) belongs to a highly valued class of

As a Senior Application Scientist, I have designed this protocol to move beyond basic synthetic instructions. This guide provides a self-validating, three-step synthetic workflow starting from commercially available 2-iodo-4-methoxyphenol. By leveraging a tandem Sonogashira coupling/cycloisomerization, followed by selective catalytic hydrogenation and controlled ether cleavage, this route maximizes atom economy, ensures scalability, and prevents the ring-opening side reactions that commonly plague dihydrobenzofuran synthesis .

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is strategically broken down into three distinct phases. Rather than relying on classical Claisen rearrangements—which often suffer from poor regioselectivity and harsh acidic cyclization conditions—this modern approach utilizes transition-metal catalysis to construct the heterocyclic core with absolute regiocontrol .

Figure 1: Retrosynthetic and forward synthetic pathway for 2-octyl-2,3-dihydro-1-benzofuran-5-ol.

Causality Behind Experimental Choices:

-

Tandem Cyclization: We utilize a one-pot Sonogashira coupling and

cyclization. This bypasses the need to isolate the sensitive ortho-alkynylphenol intermediate, mitigating oxidative degradation and improving the overall yield. -

Catalyst Selection: For the hydrogenation step, standard 10% Pd/C is selected over Pearlman’s catalyst (

). Pearlman's catalyst is too aggressive and risks hydrogenolysis (cleavage) of the sensitive benzylic -

Demethylation Reagent: Boron tribromide (

) is chosen over strong Brønsted acids (like

Quantitative Data & Analytical Standards

To ensure a self-validating system, researchers must verify the success of each step before proceeding. The following table summarizes the expected yields and critical analytical markers for in-process control.

| Step | Intermediate / Product | Expected Yield | Purity (HPLC) | Key |

| 1 | 5-Methoxy-2-octylbenzofuran | 80–85% | >98% | |

| 2 | 5-Methoxy-2-octyl-2,3-dihydrobenzofuran | 92–95% | >99% | |

| 3 | 2-Octyl-2,3-dihydro-1-benzofuran-5-ol | 85–88% | >99% |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Methoxy-2-octylbenzofuran (Tandem Sonogashira/Cyclization)

Objective: Construct the benzofuran core via a palladium/copper-catalyzed cross-coupling followed by intramolecular hydroalkoxylation.

-

System Preparation: Flame-dry a 250 mL Schlenk flask and purge with Ultra-High Purity (UHP)

for 15 minutes. -

Reagent Loading: Add 2-iodo-4-methoxyphenol (10.0 g, 40.0 mmol),

(1.40 g, 2.0 mmol, 5 mol%), and -

Solvent & Alkyne Addition: Inject anhydrous DMF (40 mL) and anhydrous Triethylamine (40 mL). Stir to dissolve, then add 1-decyne (6.64 g, 48.0 mmol, 1.2 eq) dropwise via syringe.

-

Reaction Execution: Heat the mixture to

for 12 hours. The solution will transition from yellow to a dark brown suspension. -

In-Process Control: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the iodophenol (

) and appearance of a highly UV-active spot ( -

Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove metal salts, washing the pad with EtOAc (100 mL). Wash the organic filtrate with water (

) and brine (50 mL). Dry over anhydrous

Step 2: Synthesis of 5-Methoxy-2-octyl-2,3-dihydrobenzofuran (Catalytic Hydrogenation)

Objective: Selectively reduce the

-

System Preparation: In a heavy-walled hydrogenation flask, dissolve 5-methoxy-2-octylbenzofuran (8.0 g, 30.7 mmol) in absolute ethanol (80 mL).

-

Catalyst Addition: Carefully add 10 wt% Pd/C (0.8 g). Safety Note: Pd/C is highly pyrophoric when dry; add under a blanket of argon or nitrogen.

-

Reaction Execution: Evacuate the flask and backfill with

gas three times. Maintain an -

In-Process Control: Analyze an aliquot by

NMR. The complete disappearance of the aromatic singlet at -

Workup: Purge the flask with

. Filter the suspension through a tightly packed Celite pad. Wash the pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure to yield the product as a pale yellow oil. (Typically used in the next step without further purification).

Step 3: Synthesis of 2-Octyl-2,3-dihydro-1-benzofuran-5-ol (Demethylation)

Objective: Cleave the methyl ether to reveal the target phenol using a self-validating, low-temperature Lewis acid protocol.

Figure 2: Workflow and logic for the self-validating BBr3 demethylation protocol.

-

System Preparation: Dissolve 5-methoxy-2-octyl-2,3-dihydrobenzofuran (7.0 g, 26.7 mmol) in anhydrous

(70 mL) under an -

Reagent Addition: Slowly add a 1.0 M solution of

in -

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

-

In-Process Control (Self-Validation): Draw a 0.1 mL aliquot, quench with water, extract with

, and run a rapid -

Workup: Cool the flask to

and carefully quench by the dropwise addition of -

Isolation: Separate the organic layer. Extract the aqueous layer with

(

References

-

Grisar, J. M., Bolkenius, F. N., Petty, M. A., & Verne, J. "2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma." Journal of Medicinal Chemistry, 1995. URL:[Link]

-

Pal, S., et al. "Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations." MDPI Catalysts, 2021. URL:[Link]

-

Organic Chemistry Portal. "Synthesis of 2,3-Dihydrobenzofurans." URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 21224078, 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol" PubChem, 2023. URL:[Link](Cited for related structural handling and safety profiles).

Application Note: Evaluation of Dihydrobenzofuranols as Neuroprotective Agents via Nrf2/HO-1 Modulation

Executive Summary

This guide details the experimental framework for validating dihydrobenzofuranols (and related dihydrobenzofuran neolignans) as neuroprotective agents. These scaffolds act primarily by activating the Nrf2/HO-1 antioxidant pathway , mitigating oxidative stress—a hallmark of Alzheimer’s (AD) and Parkinson’s (PD) disease. Unlike rigid templates, this document prioritizes the "Go/No-Go" decision matrix used in pharmaceutical discovery: Structural Viability

Structural Basis & Mechanism of Action

The 2,3-dihydrobenzofuran core offers a unique pharmacological advantage: it balances lipophilicity (essential for Blood-Brain Barrier penetration) with redox potential.

-

Pharmacophore: The phenolic hydroxyl groups often present on the aryl ring function as radical scavengers (hydrogen donors).

-

Primary Mechanism: Electrophilic modulation of Keap1 , preventing the ubiquitination of Nrf2 . This triggers Nrf2 nuclear translocation and the transcription of Phase II antioxidant enzymes (HO-1, NQO1).[1]

Figure 1: Nrf2/HO-1 Signaling Pathway

Visualization of the molecular mechanism triggered by dihydrobenzofuranols.

Caption: Dihydrobenzofuranols disrupt the Keap1-Nrf2 complex, allowing Nrf2 nuclear translocation and upregulation of antioxidant enzymes (HO-1, NQO1).

Protocol 1: In Vitro "Go/No-Go" Screening

Objective: Determine the EC

Materials

-

Cell Line: HT22 (immortalized hippocampal).[2]

-

Inducer: L-Glutamate (Monosodium salt), 5 mM stock.

-

Readout: CCK-8 or MTT Assay.

-

ROS Probe: DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).

Workflow Diagram

Caption: Step-by-step workflow for the HT22 neuroprotection assay. Pre-treatment timing is critical for priming the Nrf2 system.

Step-by-Step Procedure

-

Seeding: Plate HT22 cells at

cells/well in 96-well plates. Incubate for 24h. -

Drug Treatment: Replace medium with serum-free DMEM containing the test compound (0.5, 1, 5, 10, 20, 50

M). Include a Vehicle Control (DMSO < 0.1%) and a Positive Control (e.g., NAC 1 mM or Quercetin).-

Critical Step: Incubate for 2 hours prior to glutamate addition. This allows time for transcriptional activation of HO-1.

-

-

Insult: Add L-Glutamate to a final concentration of 5 mM. Incubate for 12–24 hours.

-

Viability Assay: Add 10

L CCK-8 reagent. Incubate 2h. Measure Absorbance at 450 nm. -

ROS Quantification (Parallel Plate):

-

After drug/glutamate treatment, wash cells with PBS.

-

Incubate with DCFH-DA (10

M) for 30 min in the dark. -

Measure fluorescence (Ex/Em: 485/530 nm).

-

Data Interpretation

| Group | Expected Viability (%) | ROS Levels (RFU) | Interpretation |

| Control | 100% | Low (Baseline) | Healthy baseline |

| Glutamate (5mM) | < 40% | High (+++) | Successful oxidative insult |

| Compound (Low Dose) | 40-50% | High (++) | Sub-therapeutic |

| Compound (High Dose) | > 80% | Low (+) | Neuroprotective Hit |

Protocol 2: Mechanistic Validation (Western Blot)

Objective: Confirm that neuroprotection is mediated by Nrf2 nuclear translocation, not just stoichiometric radical scavenging.

Procedure

-

Treatment: Treat HT22 cells (6-well plate) with the EC

concentration of the dihydrobenzofuranol for 0.5h, 1h, 3h, and 6h . -

Fractionation: Use a Nuclear/Cytosol Extraction Kit. Do not use whole cell lysate, as it masks the translocation event.

-

Blotting Targets:

-

Nuclear Fraction: Probe for Nrf2 (~100 kDa). Normalization: Lamin B1 .

-

Cytosolic Fraction: Probe for HO-1 (32 kDa) and NQO1 . Normalization:

-actin .

-

-

Validation: A successful candidate will show a time-dependent increase in Nuclear Nrf2 (peaking ~1-3h) followed by an increase in Cytosolic HO-1 (peaking ~6-12h).

Protocol 3: BBB Permeability (PAMPA-BBB)

Objective: A neuroprotective agent is useless if it cannot reach the brain. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard cell-free screen.

Materials

-

Donor Plate: 96-well filter plate (PVDF, 0.45

m). -

Artificial Lipid: Porcine Brain Lipid (PBL) extract (20 mg/mL in dodecane).

-

Acceptor Plate: 96-well PTFE plate.

Procedure

-

Membrane Coating: Coat the donor filter membrane with 4

L of PBL solution. Ensure no bubbles form. -

Donor Solution: Dissolve compound in PBS (pH 7.4) + 5% DMSO.[3] Add 200

L to donor wells. -

Acceptor Solution: Add 200

L PBS to acceptor wells. -

Sandwich & Incubate: Place donor plate on top of acceptor plate. Incubate for 18h at room temperature in a humidity chamber (to prevent evaporation).

-

Analysis: Separate plates. Measure compound concentration in both Donor and Acceptor wells using UV-Vis Spectroscopy or LC-MS/MS.

Calculation & Benchmarks

Calculate Effective Permeability (

| Classification | Permeability ( | Example Drug |

| CNS + (High) | > 4.0 | Propranolol, Testosterone |

| CNS +/- (Uncertain) | 2.0 – 4.0 | |

| CNS - (Low) | < 2.0 | Dopamine (requires transporter) |

Target: Dihydrobenzofuran derivatives should aim for

References

-

Mechanism of Dihydrobenzofuran Neolignans

-

Dihydrobenzofuran neolignans: An overview of their chemistry and biological activities. (2020).[4] ResearchGate.

-

-

HT22 & Nrf2 Pathway Validation

-

PAMPA-BBB Protocol Methodology

-

General Neuroprotection Strategies

-

Safeguarding the Brain: Understanding Neuroprotection and its Implications. (2024).[6] Open Access Journals.

-

Sources

- 1. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of prenylated arylbenzofuran and flavonoids from morus alba fruits on glutamate-induced oxidative injury in HT22 hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

formulation of lipophilic antioxidants for in vivo studies

Application Note: Advanced Formulation Strategies for Lipophilic Antioxidants in In Vivo Models

Part 1: The Bioavailability Paradox[1]

In pre-clinical drug development, the failure of lipophilic antioxidants often stems not from a lack of efficacy, but from formulation failure . A common error in in vivo studies is administering hydrophobic compounds as crude suspensions (e.g., in 1% CMC or simple saline vortexing). This results in erratic absorption, "brick-dust" excretion, and false-negative data.

This guide provides field-proven protocols to solubilize Class II/IV (BCS) molecules, ensuring that the biological effect observed is due to the drug, not the variability of the delivery system.

Part 2: Strategic Vehicle Selection

Before touching a pipette, you must select a vehicle compatible with your administration route and the animal's physiology.

Table 1: Safe Vehicle Limits for Mice (25g)

Note: These are upper limits. Always titrate down to the minimum effective volume.

| Vehicle Component | Oral Gavage (PO) | Intraperitoneal (IP) | Intravenous (IV) | Biological Risk / Notes |

| Corn/Olive Oil | 10 mL/kg (Max) | Avoid | Fatal | Safe for PO; causes peritonitis in IP; embolisms in IV. |

| DMSO | < 15% v/v | < 10% v/v | < 5% v/v | Neurotoxic at high doses; own antioxidant activity (confounder). |